molecular formula C12H13F2NO3 B8220215 benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8220215
M. Wt: 257.23 g/mol
InChI Key: YYXSQDYMDGAHLV-JTQLQIEISA-N
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Description

Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with hydroxyl and difluoromethyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

    Esterification: The final step involves esterification with benzyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl or difluoromethyl groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: Unique due to the presence of both hydroxyl and difluoromethyl groups.

    Benzyl (4S)-3-hydroxy-4-pyrrolidinecarboxylate: Lacks the difluoromethyl groups.

    Benzyl (4S)-3,3-difluoro-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

The combination of hydroxyl and difluoromethyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXSQDYMDGAHLV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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